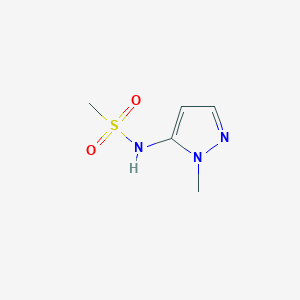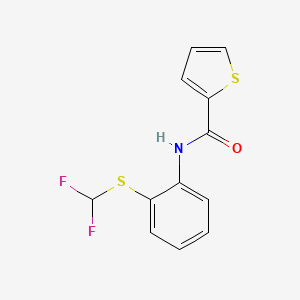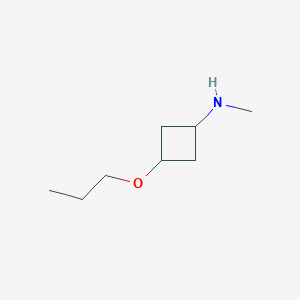![molecular formula C18H23NO3 B14909093 ethyl (2E)-2-cyano-3-[3-(ethoxymethyl)-2,4,6-trimethylphenyl]prop-2-enoate](/img/structure/B14909093.png)
ethyl (2E)-2-cyano-3-[3-(ethoxymethyl)-2,4,6-trimethylphenyl]prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-cyano-3-[3-(ethoxymethyl)-2,4,6-trimethylphenyl]acrylate is an organic compound with a complex structure that includes cyano, ethoxy, and trimethylphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-cyano-3-[3-(ethoxymethyl)-2,4,6-trimethylphenyl]acrylate typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where an aldehyde reacts with a compound containing an active methylene group in the presence of a base. For this compound, the reaction involves the condensation of 3-(ethoxymethyl)-2,4,6-trimethylbenzaldehyde with ethyl cyanoacetate in the presence of a base such as sodium ethoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-cyano-3-[3-(ethoxymethyl)-2,4,6-trimethylphenyl]acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-cyano-3-[3-(ethoxymethyl)-2,4,6-trimethylphenyl]acrylate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Ethyl 2-cyano-3-[3-(ethoxymethyl)-2,4,6-trimethylphenyl]acrylate involves its interaction with molecular targets through its functional groups. The cyano group can participate in nucleophilic addition reactions, while the ethoxy and trimethylphenyl groups can influence the compound’s reactivity and stability. The pathways involved may include enzyme inhibition or activation, receptor binding, and other biochemical interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-cyano-3-ethoxyacrylate: A simpler analog with similar reactivity but lacking the trimethylphenyl group.
Ethyl 2-cyano-3-(thio-phen-2-yl)acrylate: Contains a thiophene ring instead of the trimethylphenyl group.
Uniqueness
Ethyl 2-cyano-3-[3-(ethoxymethyl)-2,4,6-trimethylphenyl]acrylate is unique due to the presence of the ethoxymethyl and trimethylphenyl groups, which can significantly influence its chemical properties and potential applications. These groups can enhance the compound’s stability, reactivity, and interaction with biological targets, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C18H23NO3 |
|---|---|
Molekulargewicht |
301.4 g/mol |
IUPAC-Name |
ethyl (E)-2-cyano-3-[3-(ethoxymethyl)-2,4,6-trimethylphenyl]prop-2-enoate |
InChI |
InChI=1S/C18H23NO3/c1-6-21-11-17-13(4)8-12(3)16(14(17)5)9-15(10-19)18(20)22-7-2/h8-9H,6-7,11H2,1-5H3/b15-9+ |
InChI-Schlüssel |
BECSKFLECDOOOH-OQLLNIDSSA-N |
Isomerische SMILES |
CCOCC1=C(C(=C(C=C1C)C)/C=C(\C#N)/C(=O)OCC)C |
Kanonische SMILES |
CCOCC1=C(C(=C(C=C1C)C)C=C(C#N)C(=O)OCC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-benzyl-6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-7-carboxamide](/img/structure/B14909022.png)

![Benzyl 3',4'-dihydro-1'H-spiro[azepane-4,2'-[1,8]naphthyridine]-1-carboxylate](/img/structure/B14909028.png)









![N-propyl-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B14909073.png)
![3-(4-ethylphenyl)-2-thioxo-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14909084.png)
